Cas no 1604698-44-3 ((1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol)
(1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol
- 3-Furanmethanol, α-(aminomethyl)tetrahydro-, (αS)-
- 1604698-44-3
- EN300-1146930
-
- Inchi: 1S/C6H13NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4,7H2/t5?,6-/m1/s1
- InChI Key: LVKRONDZCBNFLX-PRJDIBJQSA-N
- SMILES: [C@@H](C1COCC1)(O)CN
Computed Properties
- Exact Mass: 131.094628657g/mol
- Monoisotopic Mass: 131.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 55.5Ų
Experimental Properties
- Density: 1.125±0.06 g/cm3(Predicted)
- Boiling Point: 281.1±10.0 °C(Predicted)
- pka: 12.49±0.35(Predicted)
(1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1146930-0.05g |
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1604698-44-3 | 95% | 0.05g |
$1068.0 | 2023-10-25 | |
| Enamine | EN300-1146930-0.1g |
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1604698-44-3 | 95% | 0.1g |
$1119.0 | 2023-10-25 | |
| Enamine | EN300-1146930-0.25g |
(1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol |
1604698-44-3 | 95% | 0.25g |
$1170.0 | 2023-10-25 | |
| Enamine | EN300-1146930-0.5g |
(1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol |
1604698-44-3 | 95% | 0.5g |
$1221.0 | 2023-10-25 | |
| Enamine | EN300-1146930-1.0g |
(1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol |
1604698-44-3 | 1g |
$1543.0 | 2023-06-09 | ||
| Enamine | EN300-1146930-2.5g |
(1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol |
1604698-44-3 | 95% | 2.5g |
$2492.0 | 2023-10-25 | |
| Enamine | EN300-1146930-5.0g |
(1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol |
1604698-44-3 | 5g |
$4475.0 | 2023-06-09 | ||
| Enamine | EN300-1146930-10.0g |
(1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol |
1604698-44-3 | 10g |
$6635.0 | 2023-06-09 | ||
| Enamine | EN300-1146930-1g |
(1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol |
1604698-44-3 | 95% | 1g |
$1272.0 | 2023-10-25 | |
| Enamine | EN300-1146930-5g |
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$3687.0 | 2023-10-25 |
(1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on (1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol
Professional Introduction to (1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol (CAS No. 1604698-44-3)
The compound (1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol, identified by its CAS number 1604698-44-3, represents a significant area of interest in the field of chemical and biomedical research. This enantiomerically pure molecule has garnered attention due to its unique structural properties and potential applications in pharmaceutical development, particularly in the synthesis of novel therapeutic agents. The presence of both an amino group and an oxolane ring makes this compound a versatile scaffold for further chemical modifications, enabling the design of molecules with tailored biological activities.
In recent years, the exploration of chiral compounds has been a cornerstone in drug discovery, with many therapeutics exhibiting high enantiomeric selectivity. The stereochemistry of (1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol is particularly noteworthy, as the (1S) configuration often correlates with enhanced biological activity and reduced toxicity compared to its racemic counterpart. This specificity is crucial in medicinal chemistry, where subtle differences in molecular geometry can dramatically alter pharmacokinetic and pharmacodynamic profiles.
The oxolane ring, a five-membered heterocyclic structure containing an oxygen atom, introduces rigidity and functional diversity to the molecule. This moiety has been widely employed in the synthesis of bioactive compounds due to its ability to mimic natural biomolecules and interact with biological targets in a predictable manner. The combination of the amino group and the oxolane ring in (1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol provides a rich framework for further derivatization, allowing chemists to explore a wide range of potential applications.
Current research in this area has highlighted the compound's potential as a building block for the development of novel antibiotics and antiviral agents. The oxolane ring has been shown to enhance binding affinity to bacterial enzymes, making it an attractive scaffold for antibiotic design. Additionally, the amino group can be functionalized to introduce additional pharmacophores, further expanding the compound's therapeutic potential.
Advances in computational chemistry have also played a pivotal role in understanding the interactions between (1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol and biological targets. Molecular modeling studies have revealed that this compound can bind effectively to various enzymes and receptors, suggesting its utility in modulating biological pathways. These insights have guided the design of more potent and selective derivatives, which are currently under investigation in preclinical studies.
The synthesis of enantiomerically pure compounds like (1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol presents unique challenges, but recent advancements in asymmetric synthesis have made it more feasible than ever before. Techniques such as chiral resolution and biocatalytic methods have enabled researchers to produce these complex molecules with high efficiency and purity. This progress has not only facilitated academic research but also holds promise for industrial applications in drug manufacturing.
In conclusion, (1S)-2-amino-1-(oxolan-3-yl)ethan-1-ol (CAS No. 1604698-44-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and stereochemical properties make it an invaluable tool for developing novel therapeutics. As our understanding of its biological interactions continues to grow, so too does its promise as a key intermediate in the synthesis of next-generation drugs.
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